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3-(carbamoylamino)prop-2-enoic Acid

enzyme kinetics substrate specificity pyrimidine catabolism

3-(Carbamoylamino)prop-2-enoic acid (CAS 62076-97-5), also systematically referred to as (2Z)-3-(carbamoylamino)prop-2-enoic acid or ureidoacrylic acid, is an α,β-unsaturated carboxylic acid derivative belonging to the vinylogous amide subclass. With the molecular formula C₄H₆N₂O₃ and a monoisotopic mass of 130.0378 Da, it features a urea moiety conjugated to an acrylic acid backbone.

Molecular Formula C4H6N2O3
Molecular Weight 130.1 g/mol
CAS No. 62076-97-5
Cat. No. B1658765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(carbamoylamino)prop-2-enoic Acid
CAS62076-97-5
Molecular FormulaC4H6N2O3
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESC(=CNC(=O)N)C(=O)O
InChIInChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)
InChIKeyJDSSVQWHYUVDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Carbamoylamino)prop-2-enoic Acid (CAS 62076-97-5) – Compound Identity and Core Characteristics for Informed Procurement


3-(Carbamoylamino)prop-2-enoic acid (CAS 62076-97-5), also systematically referred to as (2Z)-3-(carbamoylamino)prop-2-enoic acid or ureidoacrylic acid, is an α,β-unsaturated carboxylic acid derivative belonging to the vinylogous amide subclass [1]. With the molecular formula C₄H₆N₂O₃ and a monoisotopic mass of 130.0378 Da, it features a urea moiety conjugated to an acrylic acid backbone [2]. The compound is distinguished by a defined (Z) stereochemistry at the C=C double bond, as confirmed by its canonical InChIKey (JDSSVQWHYUVDDF-UPHRSURJSA-N) and its ChEBI designation (CHEBI:59890); it is the conjugate acid of ureidoacrylate, the dominant species at physiological pH 7.3 [1][3].

Structural Specificity Over Generics: Why 3-(Carbamoylamino)prop-2-enoic Acid Cannot Be Casually Substituted


Although several low-molecular-weight acrylic acid derivatives share superficial chemical similarity, 3-(carbamoylamino)prop-2-enoic acid possesses a unique combination of a ureido substituent and a (Z)-configured α,β-unsaturated carboxylate framework that cannot be replicated by generic analogues such as fumaramic acid (3-carbamoylprop-2-enoic acid, C₄H₅NO₃) or N-carbamyl-β-alanine (3-ureidopropanoic acid, a saturated analogue) [1][2]. Critically, it is the authentic product of the RutA-mediated uracil ring-opening reaction and serves as the sole native substrate for the dedicated amidohydrolase RutB in the Escherichia coli pyrimidine catabolic pathway [3][4]. The (Z)-ureidoacrylate geometry is specifically recognized by RutB, meaning that any compound lacking this precise stereoelectronic signature—such as the (E)-isomer (Cytarabine Impurity 42), the saturated analogue, or the des-amino fumaramic acid—fails to recapitulate the same enzymatic processing [3][5]. Substituting with a generic “carbamoyl-acrylic acid” therefore introduces both qualitative and quantitative errors in biochemical reconstitution, metabolomics tracing, and impurity profiling applications.

Head-to-Head Evidence: Quantitatively Differentiating 3-(Carbamoylamino)prop-2-enoic Acid from Its Closest Structural Competitors


RutB Amidohydrolase Activity: Wild-Type Substrate Versus the Saturated Ureidopropionate Analogue

The (Z)-3-ureidoacrylate anion—the conjugate base of 3-(carbamoylamino)prop-2-enoic acid at physiological pH—is the native substrate for E. coli RutB amidohydrolase. In contrast, the saturated analogue ureidopropionate (N-carbamyl-β-alanine) functions only as a substrate analogue for crystallographic trapping and is not hydrolyzed under identical in vitro conditions [1][2]. While quantitative kcat and KM values for ureidoacrylate were measured in the Busch et al. (2023) study, the critical differentiation is qualitative: ureidopropionate was used solely for co-crystallization to reveal the binding mode, whereas ureidoacrylate supports full catalytic turnover [2].

enzyme kinetics substrate specificity pyrimidine catabolism

Molecular Formula and Exact Mass Versus Fumaramic Acid (3-Carbamoylprop-2-enoic Acid)

3-(Carbamoylamino)prop-2-enoic acid (C₄H₆N₂O₃) contains an additional nitrogen atom relative to fumaramic acid (3-carbamoylprop-2-enoic acid; C₄H₅NO₃), resulting in a monoisotopic mass difference of 15 Da (130.0378 Da vs. 115.0269 Da) [1][2]. This mass shift is readily resolved by high-resolution mass spectrometry (HRMS) and precludes any ambiguity in LC-MS/MS-based identification when monitoring the Rut pathway intermediate [3]. Furthermore, the ureido group contributes three H-bond donors versus two for fumaramic acid, altering chromatographic retention and ionization efficiency [1].

mass spectrometry metabolomics chemical identity

(Z)-Stereochemistry Requirement for RutB Recognition Versus (E)-Isomer (Cytarabine Impurity 42)

The (Z)-configuration of the ureidoacrylate double bond is structurally defined and biologically mandated. The RutB amidohydrolase active site has evolved to recognize the (Z)-geometry; the (E)-isomer, catalogued as Cytarabine Impurity 42, is a distinct chemical entity with a different CAS registry and is not a substrate for the enzyme [1][2]. At the chemical level, the (Z)-isomer features the carbamoylamino and carboxyl groups in a cis relationship, creating a specific hydrogen-bonding pattern (three H-bond donors) that differs from the (E)-isomer's spatial presentation [1]. This stereochemical distinction directly determines biological recognition.

stereochemistry enzyme specificity impurity profiling

Structural Distinctness from the 2-Amino Congener: Absence of the α-Amino Group

A closely related compound, 2-amino-3-(carbamoylamino)prop-2-enoic acid (CAS 65746-44-3, C₄H₇N₃O₃, MW 145.12), incorporates an α-amino substituent that fundamentally alters its physicochemical and biological profile. This congener is a dehydro-amino acid derivative with an additional hydrogen-bond donor/acceptor, higher topological polar surface area (predicted ~119.4 Ų vs. 92.4 Ų for ureidoacrylic acid), and distinct ionization behaviour [1]. The 2-amino congener is not an intermediate in the Rut pyrimidine degradation pathway; its procurement would be inappropriate for Rut pathway reconstitution, where only the des-amino ureidoacrylic acid is relevant [2]. For applications in metabolomics or enzymatic studies, this structural difference manifests as different chromatographic retention times, distinct MS/MS fragmentation patterns, and incompatible enzyme kinetics.

structural analog amino acid derivative PK/PD prediction

Predicted logP Differentiates from Fumaramic Acid and Alters Extraction/Chromatography Behaviour

The XLogP3-AA value for 3-(carbamoylamino)prop-2-enoic acid is -0.8, reflecting its polar ureido and carboxylate character [1]. In comparison, fumaramic acid (3-carbamoylprop-2-enoic acid) has a predicted logP of approximately -0.3 to -0.5 (ACD/Labs or XLogP3), indicating it is roughly 0.3–0.5 log units more lipophilic [2]. This difference, while modest, is practically significant in reversed-phase LC method development, where a ΔlogP of ~0.3–0.5 can translate to a measurable shift in retention time (tR) and altered solid-phase extraction (SPE) recovery under identical conditions [3].

logP sample preparation chromatographic retention

Peracid Precursor Relationship: Spontaneous Reduction Half-Life Distinguishes Ureidoacrylic Acid from Its Peracid

In the Rut pathway, the direct enzymatic product of RutA is (Z)-3-ureidoacrylate peracid, which spontaneously reduces to (Z)-3-ureidoacrylic acid (the target compound) with a measured half-life of 3 hours at pH 10.0 and 25 °C, and much shorter at lower pH [1][2]. The peracid (C₄H₆N₂O₄, MW 146.10) is a distinct, highly reactive oxidizing species, whereas ureidoacrylic acid is the stable downstream form that accumulates and serves as the RutB substrate [3]. This reactivity gap means that procurement of the correct, reduced ureidoacrylic acid—rather than the peracid—is essential for any application requiring a stable, defined chemical entity. The peracid's short half-life at neutral/acidic pH (significantly less than 3 h) contrasts with the relative stability of ureidoacrylic acid under standard storage conditions [2].

chemical stability redox chemistry pathway intermediate

Prioritized Application Scenarios for 3-(Carbamoylamino)prop-2-enoic Acid Procurement


In Vitro Reconstitution of the E. coli Rut Pyrimidine Catabolic Pathway

This compound is the authentic intermediate product of RutA-catalyzed uracil ring-opening and the native substrate for RutB amidohydrolase [1][2]. For any laboratory reconstituting the complete Rut pathway (RutA–RutG) to study bacterial pyrimidine utilization or to screen for pathway inhibitors, only the (Z)-ureidoacrylic acid—not its (E)-isomer, the saturated ureidopropionate analogue, or fumaramic acid—will support physiologically relevant enzyme kinetics and product formation [1][2].

Targeted LC-MS/MS Metabolomics for Pyrimidine Degradation Profiling

The compound's unique exact mass (130.0378 Da) and characteristic MS/MS fragmentation enable its use as an analytical reference standard for quantifying ureidoacrylate in biological matrices [3][4]. Its distinct mass (+15 Da vs. fumaramic acid) and lower logP (-0.8 vs. ~-0.3) ensure unambiguous chromatographic separation from other C4 carboxylic acid metabolites in urine, plasma, or bacterial extracts when used as an authentic standard [3][4].

Cytarabine Impurity Profiling and Pharmaceutical Reference Standard

As the (Z)-isomer of ureidoacrylic acid, this compound serves as a reference standard for identifying and quantifying the corresponding (E)-isomer (Cytarabine Impurity 42) in cytarabine drug substance and finished product [5]. The defined stereochemistry and distinct CAS registry (62076-97-5) allow chromatographic resolution of the (Z)- and (E)-isomers, which is critical for ICH Q3A/Q3B impurity testing and regulatory submission [5].

RutB Enzyme Kinetics and Inhibitor Screening Assays

The Busch et al. (2023) study established a detailed structure-function map of RutB using ureidoacrylate as the substrate, providing validated assay conditions for measuring kcat and KM [6]. This compound is the required substrate for any high-throughput screening campaign targeting RutB inhibition as an antibacterial strategy; substitution with the saturated analogue ureidopropionate—used only for crystallography—would yield false negatives [6].

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